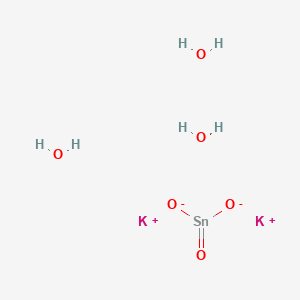

Potassium stannate trihydrate

Overview

Description

Potassium stannate trihydrate, also known as potassium stannate(V) trihydrate, is a white crystalline powder composed of potassium, tin, and three water molecules. It is used in a variety of applications such as catalysts, pigments, and flame retardants. It is also used in the synthesis of other compounds, and as a reagent in laboratory experiments. This compound is highly soluble in water, and has a melting point of around 300°C. Its chemical formula is K2Sn(OH)6·3H2O.

Scientific Research Applications

Ethanol Sensing : Crystalline SnO2 nanoparticles synthesized using potassium stannate trihydrate have been shown to detect ethanol at ppm levels even at low temperatures like 100°C. Their small size contributes to their excellent sensing performances (Chen, Zhu, Wang, & Wang, 2009).

CO2 Capture : Research on stannate-based sorbents for high-temperature CO2 sorption has revealed that commercial potassium stannate possesses a significant CO2 uptake capacity. This positions it as a potential contributor to reducing carbon emissions (Baird, Chang, Cheung, & Sanna, 2023).

Synthesis of Potassium Stannate : A process for preparing potassium stannate using potassium hydroxide and tin powder under high temperature and pressure has been developed. This method is highlighted for its feasibility, stability, and eco-friendliness (Tang Yun-sheng, 2011).

Corrosion Inhibition : Potassium stannate has been investigated as part of an advanced hybrid corrosion inhibitor to suppress self-discharge corrosion in alkaline aluminum-air batteries. It showed a significant reduction in hydrogen evolution rate, enhancing the battery's performance (Wu et al., 2020).

Production of 122Sb for Environmental Pollution Study : this compound was used in the electrodeposition experiments for the production of 122Sb, an isotope used in studying environmental pollution (Sadeghi, Enferadi, Aboudzadeh, & Sarabadani, 2011).

Conversion Coatings on Alloys : A study on Mg-10Li-1Zn alloys demonstrated that stannate chemical conversion coatings improved the corrosion resistance of bare alloys. These coatings were obtained using sodium stannate and potassium dihydrogen phosphate solution (Che De-hui, 2007).

Mechanism of Action

Target of Action

Potassium stannate trihydrate is primarily recognized for its utility in industrial processes and materials science research . As a source of tin(IV) ions, it is frequently used in electroplating to deposit tin onto various substrates . This enhances solderability and corrosion resistance .

Mode of Action

It is known that the compound provides a source of tin(iv) ions, which interact with the substrate during the electroplating process . The tin ions are reduced at the substrate surface, forming a layer of tin metal that enhances the substrate’s properties .

Biochemical Pathways

In the context of electroplating, the compound plays a role in the electrochemical reactions that occur at the substrate surface .

Pharmacokinetics

As an industrial chemical, it is typically handled with protective equipment to minimize exposure .

Result of Action

The primary result of this compound’s action in electroplating is the formation of a tin layer on the substrate . This layer enhances the substrate’s solderability and corrosion resistance .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of the electroplating process can be affected by the pH, temperature, and concentration of the electroplating solution . Additionally, the compound’s stability and efficacy can be influenced by storage conditions .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

It is known that as a source of tin (IV) ions, it can interact with various biomolecules in the context of industrial processes

Cellular Effects

It is primarily used in industrial settings rather than biological contexts

Molecular Mechanism

As a source of tin (IV) ions, it may interact with biomolecules at the molecular level . The specifics of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not currently known.

Temporal Effects in Laboratory Settings

In laboratory settings, Potassium stannate trihydrate has been found to possess a large CO2 uptake capacity The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported

properties

IUPAC Name |

dipotassium;dioxido(oxo)tin;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2K.3H2O.3O.Sn/h;;3*1H2;;;;/q2*+1;;;;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHDWDSBYOUAFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.[O-][Sn](=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6K2O6Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12125-03-0 | |

| Record name | Potassium stannate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipotassium tin trioxide trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM STANNATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R38Y86O4SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)

![6-methoxy-3,3-dimethyl-12H-pyrano[2,3-c]acridin-7-one](/img/structure/B77906.png)